molecular formula C12H12N2OS B1331975 4-amino-N-(thiophen-2-ylmethyl)benzamide CAS No. 436095-49-7

4-amino-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B1331975
M. Wt: 232.3 g/mol
InChI Key: DRESFVGIWUNALR-UHFFFAOYSA-N
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Description

“4-amino-N-(thiophen-2-ylmethyl)benzamide” is a compound with the molecular formula C12H12N2OS . It has a molecular weight of 232.30 g/mol .


Molecular Structure Analysis

The InChI code for “4-amino-N-(thiophen-2-ylmethyl)benzamide” is 1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) . The compound has a topological polar surface area of 83.4 Ų and contains 16 heavy atoms .


Physical And Chemical Properties Analysis

“4-amino-N-(thiophen-2-ylmethyl)benzamide” has a molecular weight of 232.30 g/mol, an XLogP3-AA of 1.7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 .

Scientific Research Applications

  • Summary of the Application: The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized and examined for antibacterial activity .
  • Methods of Application or Experimental Procedures: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .
  • Results or Outcomes: The complex under study was examined for antibacterial activity. The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .

properties

IUPAC Name

4-amino-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRESFVGIWUNALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360622
Record name 4-amino-N-(thiophen-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(thiophen-2-ylmethyl)benzamide

CAS RN

436095-49-7
Record name 4-amino-N-(thiophen-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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